

# Stability and Degradation of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methylenebutanoic acid

Cat. No.: B1615742

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This technical guide provides a comprehensive overview of the stability and degradation of **4-Hydroxy-2-methylenebutanoic acid**. The content is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's intrinsic stability, potential degradation pathways, and methodologies for its assessment. The information presented is based on the chemical properties of its functional groups and analogous compounds, given the limited direct studies on this specific molecule.

## Physicochemical Properties

**4-Hydroxy-2-methylenebutanoic acid** is a small organic molecule with the following key identifiers:

Property	Value	Reference
CAS Number	24923-76-0	[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>	[1]
Molecular Weight	116.116 g/mol	[1]
Predicted pKa	4.18 ± 0.11	[2]

## Intrinsic Stability and Degradation Pathways

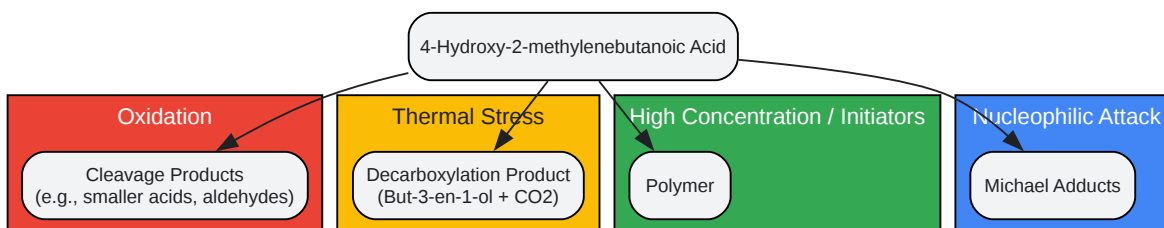
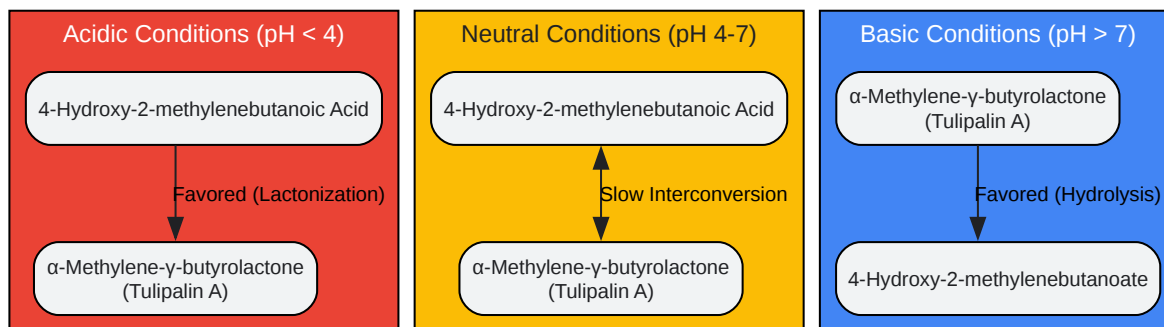
The stability of **4-Hydroxy-2-methylenebutanoic acid** is primarily influenced by its two key functional groups: the  $\gamma$ -hydroxy acid and the  $\alpha,\beta$ -unsaturated carbonyl system. These groups dictate its behavior under various environmental conditions.

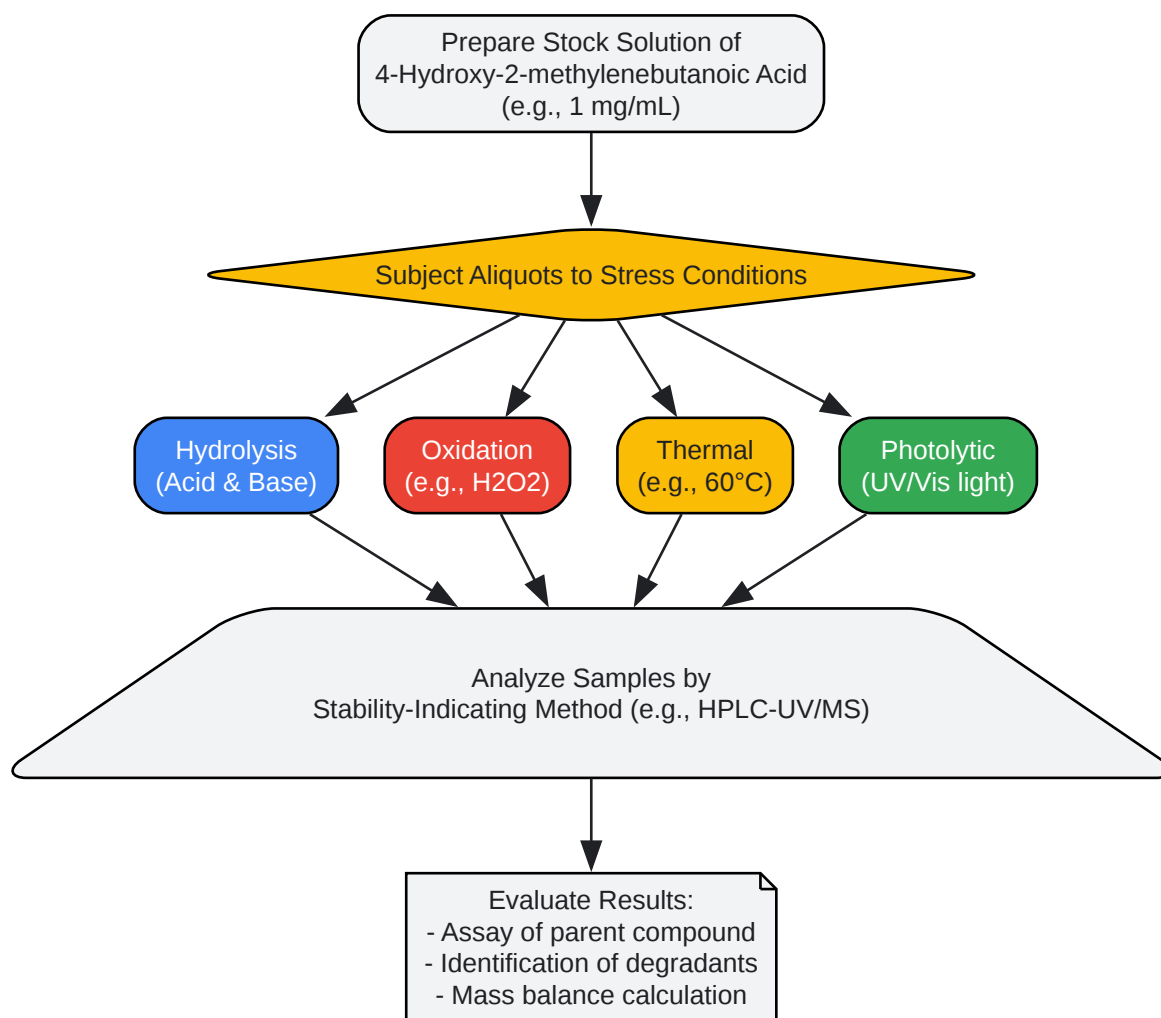
## pH-Dependent Lactone-Acid Equilibrium

A primary characteristic of **4-Hydroxy-2-methylenebutanoic acid** is its existence in a pH-dependent equilibrium with its corresponding  $\gamma$ -lactone,  $\alpha$ -methylene- $\gamma$ -butyrolactone, also known as Tulipalin A.<sup>[3]</sup> This intramolecular cyclization is a reversible process.<sup>[3]</sup> The equilibrium dynamics are critical for understanding the compound's stability, bioavailability, and potential toxicity, as Tulipalin A is a known allergen.<sup>[4][5][6]</sup>

Based on studies of the analogous gamma-hydroxybutyric acid (GHB) and its lactone (GBL), the following behavior can be predicted:

- Acidic Conditions (pH < 4): The equilibrium favors the formation of the lactone (Tulipalin A). The rate of lactonization is accelerated at lower pH.<sup>[1][7]</sup>
- Neutral Conditions (pH 4-7): The interconversion between the acid and lactone forms is very slow, potentially taking months to reach equilibrium.<sup>[1][2]</sup>
- Basic Conditions (pH > 7): The equilibrium strongly favors the open-chain carboxylate form (4-hydroxy-2-methylenebutanoate). The hydrolysis of the lactone is rapid at basic pH, occurring within minutes at pH 12.<sup>[1][2]</sup>





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